3-(5-chloro-1H-indol-3-yl)propan-1-ol
Overview
Description
3-(5-Chloro-1H-indol-3-yl)propan-1-ol is an organic compound with the molecular formula C11H12ClNO and a molecular weight of 209.67 g/mol . It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-1H-indol-3-yl)propan-1-ol typically involves the reaction of 5-chloroindole with a suitable alkylating agent. One common method is the alkylation of 5-chloroindole with 3-chloropropanol under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-1H-indol-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(5-chloro-1H-indol-3-yl)propan-1-one.
Reduction: Formation of 3-(5-chloro-1H-indol-3-yl)propan-1-amine.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Chloro-1H-indol-3-yl)propan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-chloro-1H-indol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloro-1H-indol-3-yl)acetic acid
- 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one
- 3-(3-Methyl-1H-indol-1-yl)propan-1-ol
Uniqueness
3-(5-Chloro-1H-indol-3-yl)propan-1-ol is unique due to the presence of both a chloro substituent on the indole ring and a hydroxyl group on the propyl chain. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
3-(5-chloro-1H-indol-3-yl)propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-9-3-4-11-10(6-9)8(7-13-11)2-1-5-14/h3-4,6-7,13-14H,1-2,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBHGDMZFNCBSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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